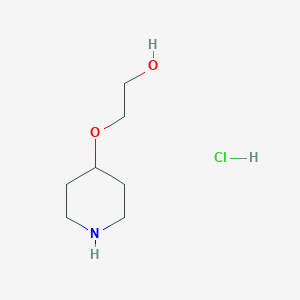
2-(4-Piperidyloxy)ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-yloxy)ethanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yloxy)ethanol hydrochloride typically involves the reaction of 2-(1-benzyl-4-piperidyloxy)ethanol with hydrogen in the presence of palladium on charcoal as a catalyst. The reaction is carried out in absolute ethanol at 50°C until the theoretical amount of hydrogen is absorbed. The catalyst is then filtered off, and the ethanol is evaporated from the filtrate. The residue is distilled to obtain 2-(Piperidin-4-yloxy)ethanol, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for 2-(Piperidin-4-yloxy)ethanol hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction, followed by purification steps to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yloxy)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Piperidin-4-yloxy)ethanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological systems and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yloxy)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yloxy)pyrazine hydrochloride
- 4-(Piperidin-1-yl)pyridine derivatives
Uniqueness
2-(Piperidin-4-yloxy)ethanol hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various scientific research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
2-piperidin-4-yloxyethanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c9-5-6-10-7-1-3-8-4-2-7;/h7-9H,1-6H2;1H |
InChI Key |
VQWAKSNDPQBHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


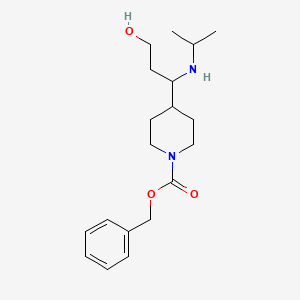
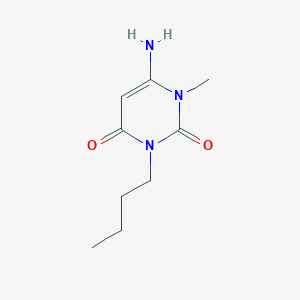
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate](/img/structure/B13977163.png)
![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)

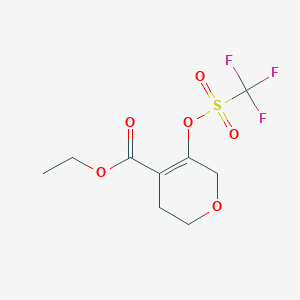
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
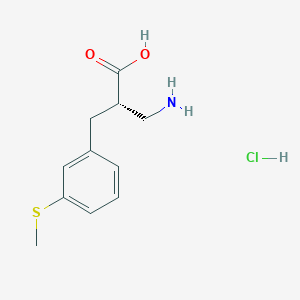
![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)
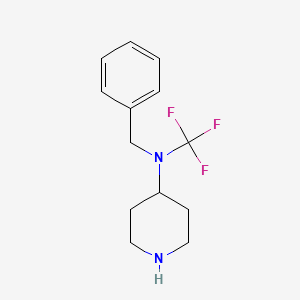
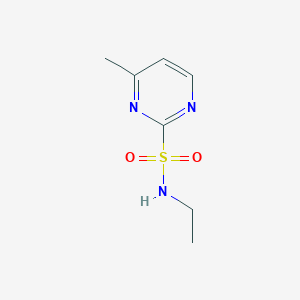
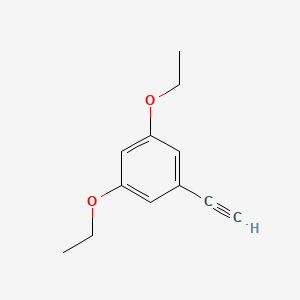
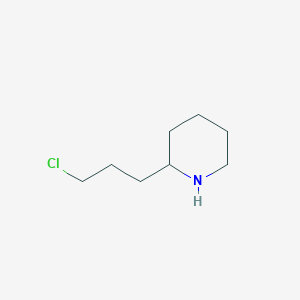
![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)
